5-Bromo-1-methyl-1H-indazole
Description
Significance of the Indazole Scaffold in Contemporary Chemical Research
The indazole scaffold, a bicyclic aromatic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a privileged structure in medicinal chemistry. samipubco.com This framework's versatility and favorable pharmacokinetic properties make it a valuable starting point for drug discovery. samipubco.comresearchgate.net The synthetic accessibility of the indazole core allows for extensive functionalization, enabling the creation of diverse compound libraries for structure-activity relationship (SAR) studies. samipubco.com This adaptability permits medicinal chemists to fine-tune the pharmacological attributes of indazole-based compounds, optimizing their potency and selectivity. samipubco.com
Indazole and its derivatives are known to possess a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. researchgate.netirma-international.orglongdom.org The unique structural features of indazole, such as its aromaticity and the presence of a nitrogen-containing heterocyclic ring, play a crucial role in its interaction with biological targets like enzymes and receptors. longdom.orglongdom.org The therapeutic potential of this scaffold is highlighted by the existence of several marketed drugs containing the indazole core, such as Pazopanib and Axitinib, which are used in cancer therapy. samipubco.com
Overview of 5-Bromo-1-methyl-1H-indazole in Academic Inquiry
This compound is a specific derivative of the indazole scaffold that has been a subject of interest in academic and industrial research. Its structure features a bromine atom at the 5-position and a methyl group at the 1-position of the indazole ring system. This compound serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. lookchem.com The presence of the bromine atom offers a reactive site for further chemical modifications, such as cross-coupling reactions, allowing for the introduction of various functional groups. ontosight.ai
Research has explored the utility of this compound as a building block in the development of compounds with potential antibacterial activities, particularly against multidrug-resistant pathogens. theclinivex.com While much of the research focuses on its role as a synthetic intermediate, the broader class of bromo-indazoles is investigated for a range of biological activities. ontosight.ai
Table 1: Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₇BrN₂ |
| Molar Mass | 211.06 g/mol |
| CAS Number | 465529-57-1 |
| Density | 1.60±0.1 g/cm³ (Predicted) |
Note: The data in this table is compiled from various chemical suppliers and databases. chembk.comchemicalbook.comchemsrc.com
The study of this compound and its derivatives contributes to the broader understanding of the structure-activity relationships of indazole-based compounds, paving the way for the design of novel therapeutic agents.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-1-methylindazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-11-8-3-2-7(9)4-6(8)5-10-11/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMCHMXPTUMFFBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00626441 | |
| Record name | 5-Bromo-1-methyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00626441 | |
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Molecular Weight |
211.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
465529-57-1 | |
| Record name | 5-Bromo-1-methyl-1H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=465529-57-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 5-Bromo-1-methyl-1H-indazole | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID00626441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-1-methyl-1H-indazole | |
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Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes to 5-Bromo-1-methyl-1H-indazole
The traditional and most common synthesis of this compound begins with the N-alkylation of the parent heterocycle, 5-bromo-1H-indazole. This precursor is typically synthesized via the cyclization of appropriately substituted anilines or benzaldehydes.
One established route to 5-bromo-1H-indazole involves a diazotization-cyclization reaction starting from 4-bromo-2-methylaniline. In this process, the aniline derivative is treated with a nitrosating agent, such as isoamyl nitrite, in the presence of an acid, leading to the formation of the indazole ring system.
A summary of a typical synthesis for the precursor is presented below:
| Starting Material | Reagents | Key Steps | Product |
| 4-Bromo-2-methylaniline | 1. Acetic anhydride2. Potassium acetate, Isoamyl nitrite3. HCl4. NaOH | Acetylation, Nitrosation, Cyclization, Hydrolysis | 5-Bromo-1H-indazole |
Once 5-bromo-1H-indazole is obtained, direct methylation is performed. However, this step presents a significant challenge regarding regioselectivity. The alkylation of the indazole ring can occur at either the N-1 or N-2 position, typically resulting in a mixture of this compound and 5-bromo-2-methyl-1H-indazole. google.com The separation of these regioisomers often requires column chromatography, which can be inefficient for large-scale production. google.com The ratio of the N-1 to N-2 isomers is influenced by the choice of base, solvent, and alkylating agent. nih.govnih.govbeilstein-journals.org For instance, the reaction of 5-bromo-1H-indazole with ethyl bromide in the presence of cesium carbonate yields a 1.2:1 mixture of the N-1 and N-2 ethylated products, respectively. nih.gov
Novel Synthetic Approaches and Methodological Advancements
To overcome the limitations of traditional methods, particularly the lack of regioselectivity in N-alkylation, several novel synthetic strategies have been developed.
A significant advancement in the synthesis of this compound is a multi-step method that avoids the problematic direct methylation of 5-bromo-1H-indazole. This strategy ensures high purity and circumvents the issue of isomer separation. google.com The process begins with the condensation of 2-fluoro-5-bromobenzaldehyde with formylhydrazine. google.com The resulting intermediate undergoes a base-mediated intramolecular cyclization, followed by a reduction step using a borane reagent to yield the final N-1 methylated product exclusively. google.com
This regioselective approach is outlined in the following table:
| Step | Starting Materials | Reagents | Intermediate/Product |
|---|---|---|---|
| 1 | 2-Fluoro-5-bromobenzaldehyde, Formylhydrazine | Acetic acid, Ethanol | N'-(2-fluoro-5-bromobenzylidene)formohydrazide |
| 2 | N'-(2-fluoro-5-bromobenzylidene)formohydrazide | Alkali (e.g., K2CO3), Polar aprotic solvent | 1-Formyl-5-bromoindazole |
This method is advantageous due to its shorter synthesis path and the high purity of the resulting product, making it more suitable for industrial applications. google.com
The bromine atom at the C-5 position of this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This reaction is widely used to introduce aryl or heteroaryl substituents at the 5-position of the indazole core. ias.ac.in For example, this compound derivatives can be coupled with various arylboronic acids in the presence of a palladium catalyst, such as Pd(OAc)2 or [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl2), and a base like cesium fluoride (CsF) or potassium carbonate (K2CO3). nih.govias.ac.in These reactions facilitate the creation of diverse libraries of 5-aryl-1-methyl-1H-indazoles, which are of significant interest in medicinal chemistry. nih.govias.ac.in
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.org this compound can serve as the aryl halide component, allowing for the introduction of various amino groups at the 5-position. This transformation is crucial for synthesizing compounds with potential applications in pharmaceuticals, as the aryl amine moiety is a common feature in many bioactive molecules. wikipedia.orgacsgcipr.org The reaction typically employs a palladium catalyst with specialized phosphine ligands, such as tBuXPhos for indazole substrates, and a base. libretexts.org
A summary of common palladium-catalyzed reactions involving bromoindazoles is provided below:
| Reaction | Coupling Partner | Catalyst (Example) | Base (Example) | Product Type |
|---|---|---|---|---|
| Suzuki-Miyaura | Arylboronic Acid | Pd(dppf)Cl2 | K2CO3 | 5-Aryl-1-methyl-1H-indazole |
The formation of the indazole ring itself often involves a key cyclization step. One classical approach is the Jacobson indazole synthesis, which utilizes the reaction of an o-acetamidophenylacetate derivative with a nitrosating agent like tert-butyl nitrite. guidechem.com A variation of this involves the cyclization of 4-bromo-2-methylaniline using isoamyl nitrite, which proceeds through an in-situ diazotization followed by intramolecular ring closure to form 5-bromo-1H-indazole, the precursor to the title compound.
Another pathway involves the reductive cyclization of o-nitro-ketoximes. While not directly leading to this compound, this methodology represents an important strategy for forming the core indazole structure which can then be further functionalized.
Role as a Synthetic Intermediate and Building Block in Complex Molecule Synthesis
This compound is a highly valued intermediate in the synthesis of complex molecules, particularly for pharmaceutical applications. Its utility stems from the ability to selectively functionalize the C-5 position via the bromo substituent, making it a key building block for creating diverse chemical libraries. google.comtianmingpharm.com
It is an important intermediate for synthesizing various heterocyclic compounds and has been identified as a key component in the development of potential drug candidates for a range of therapeutic areas, including cancer, neurodegenerative diseases, and infectious diseases. tianmingpharm.com For example, derivatives of this compound have been investigated as potent kinase inhibitors, which are a major class of cancer therapeutics. ias.ac.in The indazole scaffold can act as a surrogate for the adenine moiety of ATP, allowing it to competitively bind to the ATP-binding site of kinases.
Chemical Reactivity and Derivatization
The chemical reactivity of this compound is dominated by the bromine atom at the C-5 position. This site is readily transformed using transition-metal-catalyzed cross-coupling reactions as detailed in section 2.2.2. Beyond Suzuki and Buchwald-Hartwig reactions, other palladium-catalyzed transformations like the Heck reaction (coupling with alkenes) and Sonogashira coupling (coupling with terminal alkynes) can be employed to further diversify the core structure.
The indazole ring system itself can undergo other transformations. For instance, the C-3 position can be functionalized, although it is generally less reactive than the corresponding position in indoles. guidechem.com Introduction of functional groups at C-3 often requires starting with a pre-functionalized indazole, such as an indazole-3-carboxylic acid derivative. guidechem.com The N-1 methyl group is generally stable, but the bicyclic aromatic system can undergo electrophilic substitution reactions, although the regioselectivity of such reactions would be influenced by the existing substituents.
Substitution Reactions at the Bromine Atom
The bromine atom at the C5 position of this compound serves as a versatile handle for the introduction of various substituents through cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are prominently featured in the literature for the functionalization of this position.
The Suzuki-Miyaura cross-coupling reaction allows for the formation of carbon-carbon bonds, enabling the introduction of aryl and heteroaryl moieties at the C5 position. While specific examples for this compound are not extensively detailed in the provided search results, the successful application of this methodology to other bromoindazole derivatives suggests its applicability. For instance, the palladium-mediated Suzuki–Miyaura reaction of C7-bromo-4-substituted-1H-indazoles with various boronic acids has been demonstrated to proceed in moderate to good yields nih.gov. This highlights the general utility of this reaction for the arylation of bromoindazoles.
Similarly, palladium-catalyzed C-N bond-forming reactions, like the Buchwald-Hartwig amination, can be employed to introduce nitrogen-based nucleophiles at the C5 position. These reactions are crucial for the synthesis of amino-substituted indazole derivatives, which are of significant interest in drug discovery.
Functional Group Interconversions on the Indazole Ring
Functional group interconversions on the indazole ring of this compound primarily involve modifications of the N-methyl group and transformations of other substituents that may be present on the carbocyclic ring. A key transformation is the N-alkylation of the indazole core. While the target molecule is already N-methylated, understanding the principles of N-alkylation is crucial for the synthesis of a diverse range of N-substituted indazole derivatives. The regioselectivity of N-alkylation (N1 vs. N2) is a critical aspect and is influenced by the reaction conditions, including the choice of base and solvent, as well as the nature of the substituents on the indazole ring. For instance, a study on the N-alkylation of 4-substituted NH-free indazoles highlights the possibility of achieving regioselective functionalization nih.gov.
Cyclization and Annulation Reactions
This compound can participate in cyclization and annulation reactions to construct fused polycyclic heterocyclic systems. These reactions are instrumental in building molecular complexity and accessing novel chemical scaffolds. One notable example is the use of [3+2] annulation reactions to prepare highly functionalized 1H-indazoles chemicalbook.com. In these reactions, the indazole moiety can act as a component in a cycloaddition process, leading to the formation of a new five-membered ring fused to the indazole core.
Oxidation and Reduction Processes
The indazole ring system and its substituents can undergo a variety of oxidation and reduction reactions. While specific studies detailing the oxidation and reduction of this compound are not prevalent in the provided search results, general principles of heterocyclic chemistry can be applied.
Oxidation: The N-methyl group could potentially be oxidized under specific conditions, although this might require harsh reagents that could also affect the indazole ring. More commonly, oxidative processes are used to introduce new functional groups. For example, palladium-catalyzed oxidative arylation has been reported for 1-methyl-1H-indazole derivatives, allowing for the direct formation of C-C bonds with arenes researchgate.net. This type of reaction, often directed by existing substituents, can lead to the functionalization of the carbocyclic part of the indazole ring. Silver(I)-mediated intramolecular oxidative C-H bond amination is another synthetic strategy that has been employed for the synthesis of 1H-indazoles, showcasing the potential for oxidative cyclization pathways nih.govacs.org.
Medicinal Chemistry and Pharmacological Investigations
Therapeutic Potential of 5-Bromo-1-methyl-1H-indazole Derivatives
The this compound scaffold serves as a foundational structure for the synthesis of various biologically active molecules. chemimpex.com Researchers have modified this core to enhance therapeutic efficacy in fields such as oncology, inflammation, infectious diseases, and neurology. chemimpex.comchemimpex.com
Indazole derivatives are well-established as potent anticancer agents, with several compounds approved for clinical use or in clinical trials. nih.govnih.gov The this compound framework is a key building block in the synthesis of novel compounds with antiproliferative properties. chemimpex.com Research has shown that derivatives incorporating a brominated indazole ring exhibit significant inhibitory activity against various cancer cell lines.
One study detailed the synthesis of a series of 1H-indazole-3-amine derivatives, starting from 5-bromo-1H-indazol-3-amine. nih.gov These compounds were evaluated for their inhibitory activities against several human cancer cell lines. Notably, compound 6o from this series demonstrated a promising inhibitory effect against the K562 chronic myeloid leukemia cell line, with an IC50 value of 5.15 µM. nih.gov This compound also showed favorable selectivity, being less toxic to normal human embryonic kidney cells (HEK-293). nih.gov
Another study focused on indazole derivatives as inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. nih.govresearchgate.net A series of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives were synthesized and assessed for their potency, identifying a potent FGFR1 inhibitor. nih.gov Furthermore, research on other bromo-indazole derivatives has identified compounds with potent growth inhibitory activity against breast cancer cell lines, such as 4T1. nih.gov For instance, compound 2f not only inhibited cell proliferation and colony formation but also promoted apoptosis in a dose-dependent manner. nih.gov
| Compound | Cancer Cell Line | Activity (IC50) | Reference |
|---|---|---|---|
| Compound 6o (an indazole-3-amine derivative) | K562 (Chronic Myeloid Leukemia) | 5.15 µM | nih.gov |
| Compound 6o (an indazole-3-amine derivative) | HEK-293 (Normal Cell Line) | 33.2 µM | nih.gov |
| Compound 2f (an indazole derivative) | 4T1 (Breast Cancer) | 0.23 - 1.15 µM (range) | nih.gov |
| Entrectinib (a 3-aminoindazole derivative) | ALK-positive cancers | 12 nM (ALK inhibition) | nih.gov |
The indazole scaffold is present in commercially available anti-inflammatory drugs like Bendazac and Benzydamine, highlighting the therapeutic potential of this chemical class in treating inflammation. mdpi.comnih.gov Derivatives of indazole are known to possess a wide range of pharmacological activities, including anti-inflammatory effects. mdpi.comnih.gov The 5-Amino-3-bromo-1-methyl-1H-indazole variant, for example, is noted as a key intermediate in the synthesis of anti-inflammatory drugs. chemimpex.com
Research into indazole derivatives has explored their role as dual antimicrobial and anti-inflammatory agents. nih.gov While specific studies focusing solely on this compound derivatives are limited in this context, the broader class of indazoles shows potential. Their mechanism in inflammation is often linked to the inhibition of key enzymes involved in the inflammatory cascade. researchgate.net The structural modifications on the indazole ring, including the addition of bromo and methyl groups, are critical in tuning the potency and selectivity of these compounds. chemimpex.com
The emergence of drug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Indazole derivatives have been investigated for their antibacterial, antifungal, and antiviral properties. mdpi.comnih.gov The 5-bromo substitution on the indazole ring is a feature in some compounds with noted antimicrobial activity.
For instance, a study involving the synthesis of 6-Bromo-1H-indazole derivatives linked to 1,2,3-triazole moieties showed that the resulting compounds expressed moderate to good inhibition against various bacterial and fungal strains. researchgate.netbanglajol.info The presence of the bromo group on the indazole scaffold is often associated with enhanced biological activity. nih.gov In another study, 3-methyl-1H-indazole derivatives were found to be active against bacteria like Bacillus subtilis and E. coli. nih.gov
In the antiviral domain, indazole-containing compounds have shown promise. One study discovered a novel class of indazole derivatives with potent activity against both influenza A and B viruses. nih.gov The most potent compounds exhibited EC50 values in the low micromolar to nanomolar range. nih.gov While this study did not specifically use this compound, it underscores the potential of the broader indazole scaffold in developing new antiviral therapies. Research on other N-heterocycles, like benzothiazole, has shown that bromo-substituted compounds can exhibit strong activity against both DNA and RNA viruses. nih.gov
| Compound Type | Pathogen | Activity | Reference |
|---|---|---|---|
| 6-Bromo-1H-indazole-1,2,3-triazole analogues | Various bacteria and fungi | Moderate to good inhibition | researchgate.net |
| Benzothiazole derivative with bromo group (Compound 71) | HBV, Cox B3, HCV, Influenza A | IC50: 0.71–34.87 μM | nih.gov |
| Indazole derivative (Compound 24) | Influenza A and B viruses | Sub-nanomolar EC50 values | nih.gov |
The versatility of the indazole scaffold extends to the field of neurology. chemimpex.com Derivatives of 5-Amino-3-bromo-1-methyl-1H-indazole have been explored for developing novel therapeutic agents targeting neurological disorders. chemimpex.com The unique structural features of these compounds allow for modifications that can lead to derivatives with improved efficacy and selectivity for neurological targets. chemimpex.com
One area of significant interest is the interaction of indazole analogs with serotonin receptors. A study evaluated indazole analogs of 5-MeO-DMT as serotonin receptor 2 (5-HT2) agonists. acs.orgnih.gov Within this research, a potent 5-bromo analog, VU6067416 (19d) , was identified. acs.org This compound was found to have low predicted hepatic clearance in human microsomes and a high potential for brain penetration, which are desirable properties for centrally acting drugs. acs.org Such findings highlight the potential of bromo-indazole derivatives in the development of new agents for neurological and psychiatric conditions.
Mechanism of Action Elucidation
Understanding how a compound exerts its therapeutic effect at the molecular level is crucial for drug development. For this compound derivatives, research has focused on identifying and validating their molecular targets.
In oncology, many indazole derivatives function as kinase inhibitors. nih.govnih.gov Kinases are key enzymes in cellular signaling pathways that are often dysregulated in cancer. The antiproliferative activity of these compounds is frequently linked to their ability to inhibit specific kinases involved in cell growth and survival. For example, various indazole derivatives have been developed as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), Aurora kinases, and Bcr-Abl. nih.govresearchgate.net The compound Entrectinib, a 3-aminoindazole derivative, is a potent inhibitor of anaplastic lymphoma kinase (ALK). nih.gov
Beyond kinases, other molecular targets have been identified. Indoleamine-2,3-dioxygenase 1 (IDO1) is an enzyme that plays a role in immune evasion by tumors. researchgate.net Certain 3-substituted 1H-indazoles have been found to be potent inhibitors of the IDO1 enzyme. nih.gov In the context of neurological applications, the mechanism involves direct interaction with neurotransmitter receptors, such as the serotonin 5-HT2A receptor. acs.org In silico docking studies have suggested that the high potency of some bromo-indazole analogs may result from a halogen-bonding interaction with specific amino acid residues, like Phe234, in the receptor's binding pocket. acs.org The bromine atom present in the this compound structure can influence binding affinity and selectivity for such molecular targets.
Enzyme Inhibition Kinetics and Mechanistic Studies
While specific enzyme inhibition kinetic data for this compound is not extensively documented in publicly available literature, research on closely related indazole derivatives provides insights into their potential as enzyme inhibitors. For instance, a series of 1H-indazole derivatives have been investigated as inhibitors of Fibroblast Growth Factor Receptor (FGFR) kinases, with IC50 values in the micromolar range. nih.gov Another study on 1H-indazole-3-amine derivatives reported a compound with an IC50 value of 5.15 µM against the K562 chronic myeloid leukemia cell line. nih.gov
Furthermore, studies on other bromo-indazole compounds have explored their inhibitory mechanisms. For example, in the context of tyrosinase inhibition, the inhibitory mode of flavonol inhibitors is often competitive, with the 3-hydroxy-4-keto moiety playing a key role in chelating copper at the enzyme's active site.
A study on a series of 1H-pyridin-4-yl-3,5-disubstituted indazoles, synthesized from a 5-bromo-indazole precursor, evaluated their inhibitory activity against Akt kinase. The study highlights the potential of the indazole scaffold in developing kinase inhibitors. ias.ac.in
Table 1: Kinase Inhibition Data for Selected Indazole Derivatives
| Compound Series | Target Kinase | Inhibition Data |
|---|---|---|
| 1H-indazole-based derivatives | FGFR1-3 | IC50 values of 0.8–90 µM |
| 1H-indazole-3-amine derivative (6o) | K562 cells | IC50 = 5.15 µM |
Receptor Binding Affinities and Selectivity Profiling
The this compound core is a key component in various compounds designed to target G-protein coupled receptors (GPCRs), notably serotonin and cannabinoid receptors.
Research on synthetic cannabinoid receptor agonists (SCRAs) has shown that new analogs with a bromine atom at the 5-position of the indazole core have emerged. nih.gov In vitro studies on these compounds have determined their activity at the CB1 receptor. For example, the EC50 value for ADB-5'Br-BUTINACA at the CB1 receptor was found to be 12.5 nM in one assay and 82.1 nM in another, indicating that the bromination of the indazole core can influence potency. nih.gov Generally, for SCRAs with a methyl ester head group, brominated analogs had higher EC50 values (lower potency) compared to fluorinated and chlorinated analogs. nih.gov
In the realm of serotonin receptors, indazole analogs of 5-MeO-DMT have been evaluated as 5-HT2 receptor agonists. acs.org For instance, a 1-methylindazole (B79620) analog was synthesized and tested for its functional potency across 5-HT2 subtypes. acs.org A 5-bromo analog in a related series, VU6067416, was found to be a potent agonist. acs.org These studies underscore the utility of the 5-bromo-1-methyl-indazole scaffold in developing receptor-targeted ligands.
Table 2: Receptor Activity of Indazole Analogs
| Compound Analog | Receptor Target | Activity (EC50) |
|---|---|---|
| ADB-5'Br-BUTINACA | CB1 | 12.5 nM / 82.1 nM |
Modulation of Cellular Signaling Pathways
The indazole scaffold is known to be a component of molecules that can modulate various cellular signaling pathways, often implicated in cancer. Derivatives of 5-bromo-indazole have been shown to influence key pathways involved in cell proliferation and survival.
One study on a series of 1H-indazole-3-amine derivatives, synthesized from a 5-bromo-1H-indazol-3-amine precursor, found that a particularly active compound could induce apoptosis and affect the cell cycle in cancer cells. nih.gov Mechanistic investigations suggested that this effect was possibly mediated by the inhibition of Bcl2 family members and modulation of the p53/MDM2 pathway. nih.gov
Another research effort focusing on phenylacetamide-1H-imidazol-5-one variants, where the indazole can be considered a bioisosteric replacement, identified a lead compound that downregulated several kinases, including members of the BRK, FLT, and JAK families. nih.gov This compound also strongly suppressed signals from ERK1/2, GSK-3α/β, HSP27, and STAT2, and downregulated AMPKα1 phosphorylation in leukemia cells. nih.gov These findings highlight the potential for this compound-based compounds to interact with and modulate critical cellular signaling cascades.
Structure-Activity Relationship (SAR) Studies
The biological activity of indazole derivatives is significantly influenced by the nature and position of substituents on the indazole core.
Impact of Substituent Effects on Biological Activity
The bromine atom at the 5-position and the methyl group at the 1-position of the indazole ring are key determinants of biological activity. In the context of synthetic cannabinoid receptor agonists, bromination at the 5-position of the indazole core was found to significantly reduce potency for derivatives with a tert-leucine methyl ester head group. nih.gov However, for compounds with an amide head moiety, brominated analogs were more potent than chlorinated ones. nih.gov This indicates a complex interplay between the halogen substituent and other parts of the molecule in determining receptor interaction.
In a study of Akt kinase inhibitors with an indazole scaffold, the substitution pattern was crucial for potency and selectivity. ucsf.edu Furthermore, research on 1H-indazole-3-amine derivatives showed that the substituent at the C-5 position of the indazole had a significant effect on the anti-proliferative activity against hepatoma (Hep-G2) cells. nih.gov Specifically, fluorine-containing substituents were found to be important for antitumor activity. nih.gov
The N1-methylation of the indazole ring also plays a role in modulating activity. In a series of serotonin receptor agonists, a 1-methylindazole analog was found to be equipotent to its 1H-indazole counterpart at the 5-HT2A receptor, but both displayed approximately 10-fold higher agonist potency for 5-HT2B and 5-HT2C receptors. semanticscholar.org
Stereochemical Considerations in Bioactivity
While this compound itself is an achiral molecule, its derivatives can possess stereocenters, and the stereochemistry can have a profound impact on their biological activity. This is particularly evident in the field of synthetic cannabinoid receptor agonists.
A study on chiral indazole-3-carboxamide derivatives, which are structurally related to compounds that can be synthesized from a 5-bromo-indazole core, revealed significant differences in the potency of enantiomers. frontiersin.org For one such compound, 5F-MDMB-PINACA, the (S)-enantiomer was found to be the most potent, while the (R)-enantiomer was 70 times less potent. frontiersin.org This highlights that the spatial arrangement of substituents is critical for receptor binding and activation. The study also noted that for another compound, (R)-AMB-FUBINACA, the potency was more conserved compared to its (R)-AB-FUBINACA counterpart, suggesting that the nature of the substituent at the chiral center (ester vs. amide) can influence the degree of stereoselectivity. frontiersin.org
These findings underscore the importance of considering stereochemistry when designing and evaluating the biological activity of derivatives of this compound.
Drug Lead Discovery and Optimization Strategies
The this compound scaffold is a valuable starting point in drug discovery for lead identification and optimization. chemimpex.com The bromine atom at the 5-position is particularly useful as it allows for the introduction of a wide range of substituents through cross-coupling reactions like the Suzuki-Miyaura reaction, facilitating the generation of diverse chemical libraries for screening. nih.gov
An example of a lead optimization strategy involving a related scaffold is the development of serotonin receptor 2 agonists. In one study, a potent 5-bromo analog, VU6067416, was identified and subsequently examined in a battery of in vitro and in vivo pharmacokinetic assays to assess its drug-like properties. acs.org This process of identifying a potent hit and then modifying its structure to improve its pharmacokinetic profile is a classic example of lead optimization.
Furthermore, the synthesis of a series of 1H-pyridin-4-yl-3,5-disubstituted indazoles from a 5-bromo-indazole starting material to explore their Akt kinase inhibitory activity demonstrates how this scaffold can be used to generate novel compounds targeting specific biological pathways. ias.ac.in The evaluation of these compounds in kinase assays allows for the identification of promising leads that can be further optimized for potency and selectivity. ias.ac.in The indazole nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to serve as a framework for the design of ligands for a variety of biological targets. nih.gov
Preclinical Pharmacological Research
A thorough review of published studies indicates a lack of specific preclinical research on this compound.
In Vitro Biological Efficacy Assessments (e.g., Cellular Assays, Enzyme Assays)
No specific in vitro studies detailing the biological efficacy of this compound in cellular or enzyme assays were identified. Research on analogous compounds, such as other brominated indazole derivatives, has explored their potential as kinase inhibitors or ligands for G-protein coupled receptors. However, these findings are not directly applicable to this compound.
In Vivo Preclinical Models and Mechanistic Insights
There is no available data from in vivo preclinical models for this compound. Consequently, no mechanistic insights into its potential pharmacological actions have been published in the scientific literature.
Metabolism Pathways and Metabolite Identification (Mechanistic Focus)
Specific studies on the metabolism of this compound have not been published. Research on the metabolism of other indazole-containing compounds suggests that metabolic pathways can involve oxidation and subsequent conjugation. However, without direct experimental evidence, the metabolic fate of this compound remains uncharacterized.
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, offering a window into the electronic and structural properties of molecules. These methods solve approximations of the Schrödinger equation to determine the electron distribution and geometry of a compound, which in turn dictates its reactivity and physical properties.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density rather than the complex wavefunctions of individual electrons. This approach provides a balance of accuracy and computational efficiency, making it suitable for studying molecules of pharmaceutical interest. For 5-Bromo-1-methyl-1H-indazole and its derivatives, DFT is applied to investigate several key aspects.
Geometry Optimization: DFT is used to find the most stable three-dimensional arrangement of atoms in the molecule, its ground-state geometry. This involves calculating forces on each atom and adjusting their positions until a minimum energy conformation is reached. The resulting optimized structure provides precise data on bond lengths, bond angles, and dihedral angles.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO is the region most likely to donate electrons in a reaction, while the LUMO is the region most likely to accept them. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive.
Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across a molecule's surface. It uses a color scale to show regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack). For this compound, an MEP map would highlight the electron-rich nitrogen atoms and the electron-deficient regions, providing insights into its intermolecular interactions.
Natural Bond Orbital (NBO) Analysis: NBO analysis examines charge delocalization and hyperconjugative interactions within the molecule. For the 5-bromo-indazole scaffold, NBO calculations can quantify the stability gained from interactions between filled and empty orbitals, helping to explain the observed regioselectivity in reactions like alkylation. nih.gov
Table 1: Key Molecular Properties of Indazole Derivatives Investigated by DFT
| Property | Description | Application to this compound |
|---|---|---|
| Optimized Geometry | The lowest-energy 3D arrangement of atoms. | Provides accurate bond lengths and angles for the indazole ring system. |
| HOMO-LUMO Energy Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Indicates chemical reactivity and kinetic stability. nih.govresearchgate.netnih.gov |
| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the molecule's surface. | Identifies nucleophilic (electron-rich) and electrophilic (electron-poor) sites for reactions. nih.govnih.govdergipark.org.tr |
| NBO Partial Charges | Calculated atomic charges based on electron distribution. | Helps explain the mechanisms of regioselective reactions. nih.gov |
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules. researchgate.net It is particularly valuable for predicting and interpreting ultraviolet-visible (UV-Vis) absorption spectra. The methodology involves calculating the energies required to promote an electron from an occupied orbital to an unoccupied one.
The process for simulating a UV-Vis spectrum using TD-DFT typically involves:
Optimizing the ground-state geometry of the molecule using standard DFT.
Performing a TD-DFT calculation on the optimized structure to obtain the energies and oscillator strengths of the lowest-energy electronic transitions.
Plotting these transitions to generate a theoretical spectrum. The calculated maximum absorption wavelength (λmax) can then be compared with experimental data. mdpi.com
For a derivative of 5-bromo-1H-indazole, TD-DFT calculations have been used to determine electronic properties, including the energies of key transitions like the one from the HOMO to the LUMO. researchgate.net This analysis helps assign the absorption bands observed in experimental spectra to specific electronic transitions within the molecule.
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov This method is central to structure-based drug design, as it helps identify potential drug candidates by predicting their binding affinity and mode of interaction with a biological target.
For compounds related to this compound, molecular docking has been employed to explore their potential as inhibitors of specific proteins. For instance, amide compounds derived from this compound have been investigated through molecular docking studies to assess their ability to bind to and inhibit the STING (Stimulator of Interferon Genes) protein, which is involved in innate immunity. nih.gov Similarly, the indazole scaffold is a component of inhibitors targeting monoacylglycerol lipase (B570770) (MAGL), an enzyme linked to various neurological disorders. nih.govnih.gov
The docking process involves:
Preparation of Receptor and Ligand: Obtaining the 3D structure of the target protein (often from a database like the Protein Data Bank) and preparing it by adding hydrogen atoms and removing water molecules. The 3D structure of the ligand (e.g., this compound) is generated and its energy is minimized.
Defining the Binding Site: Identifying the active site or binding pocket of the protein where the ligand is expected to interact.
Docking Simulation: Using a scoring algorithm to fit the ligand into the binding site in various orientations and conformations, and ranking them based on a calculated binding energy or score.
Analysis of Interactions: Visualizing the best-ranked poses to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-protein complex.
Table 2: Potential Protein Targets for this compound Derivatives Investigated via Molecular Docking
| Protein Target | Biological Role | Relevance of Docking Studies |
|---|---|---|
| STING (Stimulator of Interferon Genes) | Mediates innate immune responses to cyclic dinucleotides. | To predict how indazole derivatives bind and potentially inhibit STING activation in autoimmune diseases. uq.edu.au |
| MAGL (Monoacylglycerol Lipase) | Degrades the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). | To identify novel inhibitors for treating pain, inflammation, and neurodegenerative diseases. nih.gov |
In Silico ADMET Predictions and Pharmacokinetic Modeling (Methodological Focus)
In silico ADMET prediction involves the use of computational models to estimate the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of a drug candidate early in the discovery process. nih.govresearchgate.net Poor pharmacokinetic profiles are a major cause of failure in clinical trials, making early prediction essential. researchgate.net These models are typically built using large datasets of compounds with known experimental properties and employ quantitative structure-activity relationship (QSAR) or machine learning techniques.
The methodologies for predicting ADMET properties for a small molecule like this compound focus on calculating molecular descriptors that correlate with specific pharmacokinetic behaviors. These descriptors can be physicochemical (e.g., logP, molecular weight, polar surface area) or structural (e.g., graph-based signatures). uq.edu.au
Key ADMET properties and the methodologies to predict them include:
Absorption: Models predict properties like human intestinal absorption and Caco-2 cell permeability based on descriptors like lipophilicity and the number of hydrogen bond donors/acceptors.
Distribution: Prediction of blood-brain barrier penetration and plasma protein binding is crucial. Models often use descriptors related to molecular size, polarity, and charge.
Metabolism: Identifying which cytochrome P450 (CYP) enzymes are likely to metabolize the compound or be inhibited by it. This is often done using pharmacophore or machine learning models trained on known CYP substrates and inhibitors.
Excretion: Models can predict total clearance and renal organic cation transporter 2 (OCT2) substrate likelihood.
Toxicity: A wide range of toxicological endpoints can be predicted, including mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity.
Physiologically-based pharmacokinetic (PBPK) modeling is a more advanced approach that simulates the fate of a drug in the body by integrating its physicochemical properties with physiological data (e.g., blood flow rates, organ volumes). nih.gov These models can predict the drug's concentration-time profile in various tissues, providing a more comprehensive understanding of its pharmacokinetics. nih.govnih.gov
Table 3: Common In Silico ADMET Properties and Prediction Methodologies
| ADMET Property | Prediction Goal | Common Methodological Approach |
|---|---|---|
| Absorption | Estimate intestinal absorption and bioavailability. | QSAR models based on lipophilicity (logP) and polar surface area (PSA). |
| Distribution | Predict blood-brain barrier (BBB) penetration. | Models using molecular weight, PSA, and hydrogen bonding counts. |
| Metabolism | Identify potential inhibition of CYP450 enzymes (e.g., CYP2D6). | Substructure pattern recognition and machine learning models. nih.gov |
| Excretion | Estimate the rate of drug clearance from the body. | PBPK modeling integrating physicochemical data with physiological parameters. nih.gov |
| Toxicity | Predict potential for cardiotoxicity (hERG inhibition). | Pharmacophore models and 3D-QSAR. |
Theoretical Spectroscopic Property Predictions and Correlations
Computational methods can accurately predict various spectroscopic properties, serving as a powerful tool for structure verification and interpretation of experimental data. By comparing theoretical spectra with those obtained experimentally, researchers can confirm the identity and structure of a synthesized compound.
The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. The Gauge-Invariant Atomic Orbital (GIAO) method is the most widely used approach for this purpose. researchgate.netnih.gov The calculation process typically involves:
Optimizing the molecular geometry at a suitable level of theory (e.g., B3LYP functional with a 6-311G basis set).
Performing a GIAO-DFT calculation on the optimized structure to compute the absolute magnetic shielding tensors for each nucleus.
Converting the calculated shielding values to chemical shifts by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.
These predicted chemical shifts can then be compared directly with experimental data. A strong correlation between the calculated and observed shifts provides high confidence in the structural assignment of the molecule. researcher.lifedntb.gov.ua For complex molecules or cases where isomers are possible, DFT-based NMR prediction is invaluable for distinguishing between potential structures. mdpi.comnih.gov Studies on various indazole derivatives have demonstrated that DFT calculations can provide a sound basis for interpreting experimental NMR observations. researchgate.netresearchgate.net
Table 4: Methodology for Theoretical NMR Chemical Shift Prediction
| Step | Description | Purpose |
|---|---|---|
| 1. Geometry Optimization | Calculate the lowest-energy structure of the molecule using DFT. | Ensures that the subsequent NMR calculation is performed on the most stable conformer. |
| 2. GIAO Calculation | Compute the isotropic magnetic shielding constants for each atom (e.g., ¹H, ¹³C) using the GIAO method. | Determines the magnetic environment of each nucleus. |
| 3. Reference Calculation | Perform the same GIAO calculation for a reference standard (e.g., TMS). | Provides a zero point for the chemical shift scale. |
| 4. Chemical Shift Calculation | Calculate the chemical shift (δ) for each nucleus using the formula: δsample = σref - σsample. | Generates theoretical chemical shifts that can be compared with experimental spectra. |
Infrared (IR) and Raman Vibrational Frequency Calculations
The theoretical vibrational frequencies for this compound would typically be calculated using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)). These calculations provide the harmonic vibrational wavenumbers corresponding to the normal modes of vibration. The computed frequencies are often scaled by an empirical factor to better align with experimental data, correcting for anharmonicity and other systematic errors in the theoretical model.
The resulting data would be presented in a table format, detailing the calculated wavenumber for each vibrational mode, its corresponding IR intensity, Raman activity, and a description of the motion (e.g., C-H stretch, N-N stretch, C-Br bend). While specific calculated data for this compound is not available, a hypothetical table based on the analysis of similar molecules would resemble the following:
| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Description |
| Mode 1 | ~3100-3000 | Aromatic C-H Stretch |
| Mode 2 | ~2950 | Methyl C-H Stretch |
| Mode 3 | ~1600-1450 | C=C/C=N Ring Stretch |
| Mode 4 | ~1380 | Methyl Bend |
| Mode 5 | ~1100-1000 | Ring Breathing |
| Mode 6 | ~600 | C-Br Stretch |
This table is illustrative and does not represent actual calculated data for this compound.
Ultraviolet-Visible (UV-Vis) Absorption Spectra Simulations
The electronic absorption properties of this compound can be simulated using Time-Dependent Density Functional Theory (TD-DFT). These calculations predict the vertical excitation energies, oscillator strengths (f), and the nature of the electronic transitions (e.g., π→π, n→π). The simulations are typically performed in both the gas phase and in various solvents to understand the effect of the chemical environment on the absorption spectrum.
The output of such a simulation would include the maximum absorption wavelengths (λmax) and the primary molecular orbitals involved in each transition. For a compound like this compound, one would expect transitions associated with the indazole ring system.
| Solvent | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |
| Gas Phase | Data not available | Data not available | Data not available |
| Ethanol | Data not available | Data not available | Data not available |
| Chloroform | Data not available | Data not available | Data not available |
No specific simulated UV-Vis data for this compound has been found in the searched literature.
Conformational Analysis and Molecular Dynamics Simulations
A conformational analysis of this compound would investigate the molecule's potential energy surface to identify stable conformers. Given the rigid nature of the bicyclic indazole core, significant conformational flexibility would primarily arise from the rotation of the methyl group attached to the N1 position. However, the energy barrier for this rotation is expected to be low.
Molecular dynamics (MD) simulations could be employed to study the dynamic behavior of the molecule over time, providing insights into its flexibility and intermolecular interactions in a condensed phase. Such simulations track the atomic positions and velocities, offering a more detailed picture of the molecule's behavior than static calculations. To date, no specific conformational analysis or MD simulation studies for this compound have been published.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the electronic structure of a molecule in terms of localized electron-pair bonding units. An NBO analysis for this compound would provide information on atomic charges, hybridization of atomic orbitals, and the nature of the bonding and antibonding interactions.
A summary of NBO analysis results would typically be presented in a table:
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| LP(1) N2 | π(C3-N1) | Data not available | Lone Pair → Antibonding π |
| π(C4-C5) | π(C6-C7) | Data not available | π → Antibonding π |
| LP(1) Br8 | σ*(C5-C6) | Data not available | Lone Pair → Antibonding σ |
This table is a template for presenting NBO data; specific calculated values for this compound are not available in the literature. The analysis would also detail the natural atomic charges on each atom, providing insight into the molecule's electrostatic potential and reactivity.
Advanced Analytical Methodologies for Research
Spectroscopic Characterization Techniques
Spectroscopy is the primary tool for elucidating the molecular structure of 5-Bromo-1-methyl-1H-indazole. Each technique provides a unique piece of the structural puzzle, from the three-dimensional arrangement in the solid state to the connectivity of individual atoms.
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. While the specific crystal structure of this compound is not widely published, the analysis of closely related 5-bromo-indazole derivatives provides a clear blueprint for the expected structural features and the methodology employed.
For instance, the crystallographic analysis of tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate reveals key structural parameters inherent to the 5-bromo-indazole core. In such studies, a suitable single crystal is grown, often by slow evaporation from a solvent system like an ethyl acetate/hexane (B92381) mixture. This crystal is then irradiated with a beam of X-rays, and the resulting diffraction pattern is analyzed.
The analysis provides precise data on bond lengths, bond angles, and dihedral angles. For the indazole ring system, it is expected to be nearly planar, a consequence of its aromatic character. The key findings from a crystallographic study would include:
Confirmation of Connectivity: Unambiguous confirmation of the N1-methylation and the C5-bromination.
Molecular Geometry: Precise measurement of the planarity of the fused pyrazole (B372694) and benzene (B151609) rings. In similar structures, the dihedral angle between these two rings is very small, often only a few degrees.
Intermolecular Interactions: Identification of how molecules pack in the crystal lattice, which can be governed by weak interactions such as π–π stacking between the aromatic rings of adjacent molecules and C—H⋯Br hydrogen bonds.
These solid-state structural details are crucial for understanding the compound's physical properties and for computational modeling studies.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the structure of molecules in solution. It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H (proton) and ¹³C (carbon-13).
For this compound, 1D NMR spectra (¹H and ¹³C) provide initial information on the number and types of protons and carbons. The ¹H NMR spectrum is expected to show distinct signals for the N-methyl group and the four aromatic protons. The ¹³C NMR would similarly show signals for the methyl carbon and the seven carbons of the indazole ring.
Advanced 2D NMR techniques are essential for definitive structural assignment by revealing through-bond correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, COSY would show correlations between the neighboring protons on the benzene ring (e.g., H6 and H7), helping to trace the connectivity of the aromatic system. sdsu.eduemerypharma.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons to which they are directly attached. nih.govlibretexts.org It provides a direct link between the ¹H and ¹³C spectra, confirming, for example, which carbon signal corresponds to the C3-H proton versus the C4-H proton.
Table 1: Expected NMR Chemical Shifts for this compound This interactive table provides expected chemical shift (δ) ranges in ppm, relative to TMS, based on data from analogous indazole structures. Actual values may vary depending on the solvent and experimental conditions.
| Atom Position | Nucleus | Expected δ (ppm) | Multiplicity | Key HMBC Correlations |
|---|---|---|---|---|
| N-CH₃ | ¹H | 3.9 - 4.1 | Singlet (s) | C3, C7a |
| N-CH₃ | ¹³C | 33 - 36 | Quartet (q) | - |
| H-3 | ¹H | 7.9 - 8.1 | Singlet (s) | C4, C7a, N-CH₃ |
| C-3 | ¹³C | 133 - 136 | Doublet (d) | - |
| H-4 | ¹H | 7.6 - 7.8 | Doublet (d) | C3, C5, C6, C7a |
| C-4 | ¹³C | 121 - 124 | Doublet (d) | - |
| C-5 | ¹³C | 114 - 117 | Singlet (s) | - |
| H-6 | ¹H | 7.4 - 7.6 | Doublet of Doublets (dd) | C4, C5, C7, C7a |
| C-6 | ¹³C | 127 - 130 | Doublet (d) | - |
| H-7 | ¹H | 7.5 - 7.7 | Doublet (d) | C5, C6, C7a |
| C-7 | ¹³C | 110 - 113 | Doublet (d) | - |
| C-3a | ¹³C | 123 - 126 | Singlet (s) | - |
| C-7a | ¹³C | 139 - 142 | Singlet (s) | - |
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a compound's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For this compound (C₈H₇BrN₂), the theoretical exact mass of the protonated molecular ion [M+H]⁺ can be calculated with high precision.
A key feature in the mass spectrum of this compound is the isotopic signature of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two prominent peaks in the mass spectrum for any bromine-containing fragment: the molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity. This pattern is a definitive indicator of the presence of a single bromine atom.
Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), involves breaking the molecular ion into smaller charged fragments. The pattern of fragmentation provides valuable structural information. A plausible fragmentation pathway for this compound could involve:
Loss of N₂: A common fragmentation for heterocyclic systems, leading to a stable radical cation.
Loss of HCN: Cleavage of the pyrazole ring can result in the elimination of a neutral hydrogen cyanide molecule.
Cleavage of the N-methyl group: Loss of a methyl radical (•CH₃) can occur.
Table 2: Key Ions in High-Resolution Mass Spectrometry of this compound This interactive table shows the calculated exact masses for the molecular ion and potential adducts.
| Ion Species | Chemical Formula | Calculated m/z |
|---|---|---|
| [M(⁷⁹Br)+H]⁺ | [C₈H₈⁷⁹BrN₂]⁺ | 210.98654 |
| [M(⁸¹Br)+H]⁺ | [C₈H₈⁸¹BrN₂]⁺ | 212.98449 |
| [M(⁷⁹Br)+Na]⁺ | [C₈H₇⁷⁹BrN₂Na]⁺ | 232.96848 |
| [M(⁸¹Br)+Na]⁺ | [C₈H₇⁸¹BrN₂Na]⁺ | 234.96643 |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to confirm the presence of specific functional groups and conjugated systems within the molecule.
Infrared (IR) Spectroscopy: IR spectroscopy measures the vibration of bonds within a molecule. The spectrum for this compound is expected to show several characteristic absorption bands that confirm its key structural features.
UV-Visible Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated π-system of the indazole ring. The parent 1-methylindazole (B79620) shows characteristic absorption maxima (λ_max) in the UV region. researchgate.net The presence of the bromine atom, an auxochrome, on the benzene ring is expected to cause a slight bathochromic (red) shift to longer wavelengths compared to the unsubstituted parent compound.
Table 3: Expected Spectroscopic Data for this compound This interactive table summarizes the key expected peaks and absorption maxima for IR and UV-Vis analyses.
| Spectroscopy Type | Region | Expected Absorption | Assignment |
|---|---|---|---|
| Infrared (IR) | 3050-3150 cm⁻¹ | Weak to Medium | Aromatic C-H Stretch |
| Infrared (IR) | 2900-3000 cm⁻¹ | Weak | Methyl C-H Stretch |
| Infrared (IR) | 1610-1630 cm⁻¹ | Medium | C=C Aromatic Ring Stretch |
| Infrared (IR) | 1450-1590 cm⁻¹ | Medium to Strong | C=C / C=N Ring Skeletal Vibrations |
| Infrared (IR) | 1000-1250 cm⁻¹ | Medium | C-N Stretch |
| Infrared (IR) | 500-650 cm⁻¹ | Medium to Strong | C-Br Stretch |
| UV-Visible | 250-310 nm | Strong | π → π* transitions of the indazole chromophore |
Chromatographic Separations and Purity Assessment Methods (e.g., HPLC, Column Chromatography)
Chromatographic techniques are indispensable for both the purification of this compound after synthesis and the quantitative assessment of its purity.
Column Chromatography: This is a primary method for purification. The crude product is dissolved in a minimal amount of solvent and loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. A mobile phase, often a mixture of non-polar and polar solvents like hexane and ethyl acetate, is passed through the column. The components of the mixture separate based on their differential adsorption to the silica gel, allowing for the isolation of the pure compound. The progress of the separation is often monitored by Thin-Layer Chromatography (TLC).
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the final purity of the compound. A small amount of the sample is injected into a high-pressure stream of a liquid mobile phase, which carries it through a column packed with a solid stationary phase (commonly C18-modified silica for reverse-phase HPLC). A detector, most often a UV detector set to a wavelength where the compound strongly absorbs, measures the concentration of the compound as it elutes from the column. The result is a chromatogram where the area of the peak corresponding to this compound is compared to the total area of all peaks. This allows for a precise purity determination, often expressed as a percentage (e.g., >98%). Commercial suppliers frequently provide HPLC or LC-MS data to certify the purity of their material. bldpharm.com
Role in Chemical Biology Research
Development and Application as Chemical Probes for Biological Systems
The development of a chemical probe is a meticulous process aimed at creating a small molecule that can selectively interact with a specific biological target, thereby enabling the study of that target's function in a cellular or organismal context. For a compound like 5-Bromo-1-methyl-1H-indazole, its utility as a chemical probe or a precursor to one is rooted in its chemical structure. The indazole core itself is a key pharmacophore that can be decorated with various functional groups to modulate its binding affinity and selectivity for different protein targets. nih.gov
The bromine atom at the 5-position and the methyl group at the 1-position of the indazole ring are critical features. The bromine atom can be used as a handle for further chemical modification through cross-coupling reactions, allowing for the synthesis of a library of derivatives. This is a common strategy in the development of chemical probes to optimize potency and selectivity. Furthermore, the bromine atom can influence the compound's pharmacokinetic properties and binding interactions. The N-methylation prevents the formation of different tautomers, which simplifies the structure-activity relationship (SAR) studies.
While specific research detailing the development of this compound as a chemical probe is limited, it is designated as a compound for proteomics research. scbt.com This suggests its use in techniques such as affinity-based protein profiling (ABPP). In a typical ABPP workflow, a chemical probe is designed with three key components: a reactive group to covalently bind to the target protein, a recognition element that directs the probe to a specific protein or protein family, and a reporter tag (like biotin (B1667282) or a fluorescent dye) for detection and enrichment. The 5-bromo-indazole moiety could serve as the recognition element for a particular class of proteins, such as kinases, a common target for indazole-based compounds.
The general workflow for developing an indazole-based chemical probe is outlined in the table below:
| Step | Description | Relevance of this compound |
| 1. Hit Identification | Screening a compound library to identify a "hit" molecule that shows activity against a biological target of interest. | The indazole scaffold is a common starting point for screening due to its known biological activities. |
| 2. Hit-to-Lead Optimization | Modifying the hit compound through medicinal chemistry to improve its potency, selectivity, and cell permeability. | The bromine atom on this compound provides a site for chemical diversification to generate analogues with improved properties. |
| 3. Probe Design and Synthesis | Incorporating a reactive group and a reporter tag onto the optimized lead compound to create the final chemical probe. | The indazole core can be functionalized to attach these necessary components for a chemical probe. |
| 4. Probe Validation | Characterizing the probe's selectivity and mechanism of action in biochemical and cellular assays. | This step would be necessary to establish this compound or its derivatives as validated chemical probes. |
Elucidation of Biological Pathways and Molecular Mechanisms
Once a chemical probe is developed and validated, it becomes a powerful tool for elucidating biological pathways and understanding molecular mechanisms. The application of this compound in proteomics research points towards its utility in identifying protein targets and understanding their roles in cellular processes. scbt.com
Affinity-based protein profiling with a probe derived from this compound could be employed to identify the cellular targets of a new drug candidate or to map the active sites of enzymes in a complex proteome. For instance, if a derivative of this compound is found to have anti-proliferative effects in cancer cells, a corresponding chemical probe could be used to pull down its protein targets, thereby revealing the mechanism of action.
A practical example of how a bromo-indazole derivative can be utilized is in the synthesis of inhibitors for specific enzymes. For instance, this compound has been used as an intermediate in the synthesis of monoacylglycerol lipase (B570770) (MAGL) inhibitors. google.com MAGL is an important enzyme in the endocannabinoid system, and its inhibition has therapeutic potential in neurological disorders. By using this compound as a building block, researchers can systematically explore the chemical space around the indazole scaffold to develop potent and selective MAGL inhibitors. These inhibitors, in turn, can be used as chemical probes to study the role of MAGL in various physiological and pathological processes.
The table below summarizes the potential applications of this compound in elucidating biological pathways:
| Application Area | Method | Potential Insights |
| Target Identification | Affinity-Based Protein Profiling (ABPP) | Identification of the specific protein(s) that a bioactive compound interacts with in a cell. |
| Enzyme Activity Profiling | Competitive ABPP | Mapping the activity of entire enzyme families and understanding how their activity changes in disease states. |
| Pathway Analysis | Pull-down assays followed by mass spectrometry | Elucidation of the components of a signaling pathway that are affected by the binding of the chemical probe. |
| Mechanism of Action Studies | Use as a synthetic intermediate for inhibitors | Development of selective inhibitors for specific enzymes (e.g., MAGL) to probe their function in biological systems. google.com |
Patent Landscape and Intellectual Property Aspects in Research
Analysis of Patented Synthetic Routes and Preparation Methods
A significant challenge in the synthesis of 5-Bromo-1-methyl-1H-indazole is the control of regioselectivity during the methylation of 5-bromoindazole, which often leads to the formation of isomeric mixtures that are difficult to separate. A key patent, CN113912544A, addresses this issue by disclosing a preparation method that avoids the direct methylation of 5-bromoindazole, thereby preventing the formation of the undesired 5-bromo-2-methylindazole isomer. google.com
The patented method comprises a three-step synthesis: google.com
Condensation Reaction: The synthesis begins with the condensation of 2-fluoro-5-bromobenzaldehyde with formylhydrazine to produce an intermediate.
Cyclization: The intermediate from the first step undergoes a ring-closing reaction in the presence of an alkali and a polar aprotic solvent.
Reduction: The resulting product is then reduced using a borane reagent to yield this compound.
This patented approach offers the advantages of a short synthesis route, high product purity, and circumvention of the problematic isomer separation. google.com The common method for synthesizing 5-bromo-1-methylindazole involves reacting 5-bromoindazole with methyl iodide under alkaline conditions, which results in a mixture of 5-bromo-1-methylindazole and 5-bromo-2-methylindazole that requires separation by column chromatography. google.com
The table below summarizes the key aspects of the synthetic route disclosed in patent CN113912544A.
| Step | Reactants | Reagents and Conditions | Product | Key Advantage |
| 1. Condensation | 2-fluoro-5-bromobenzaldehyde, formylhydrazine | - | Intermediate A | Controlled reaction initiation |
| 2. Cyclization | Intermediate A | Alkali, polar aprotic solvent, heating | Intermediate B | Formation of the indazole ring |
| 3. Reduction | Intermediate B | Borane reagent (e.g., BH3-Me2S solution) | This compound | Avoids isomer formation |
Review of Patent Applications for Medicinal Uses and Related Innovations
While direct patent applications for the medicinal use of this compound as an active pharmaceutical ingredient are not prevalent, its role as a crucial intermediate in the synthesis of therapeutic agents is highlighted in the patent literature. This underscores its importance in the development of new drugs.
A notable example is found in patent WO2019180185A1, which describes oxazine monoacylglycerol lipase (B570770) (MAGL) inhibitors. google.com Within this patent, this compound, identified by its CAS number 465529-57-1, is listed as an intermediate in the synthesis of these inhibitors. googleapis.com MAGL inhibitors are being investigated for their therapeutic potential in a range of conditions, including neuroinflammation, neurodegenerative diseases, pain, and cancer. google.comgoogleapis.com
The innovative use of this compound in this context is its incorporation into the synthesis of more complex molecules that are designed to have a specific biological activity. The patent for MAGL inhibitors points to the value of this compound as a building block for creating novel therapeutic compounds. google.comgoogleapis.com
The table below outlines the innovative application of this compound as described in the patent literature.
| Patent | Innovation | Therapeutic Area of Final Compound |
| WO2019180185A1 | Use as an intermediate in the synthesis of oxazine monoacylglycerol lipase (MAGL) inhibitors. google.com | Neuroinflammation, neurodegenerative diseases, pain, cancer. google.comgoogleapis.com |
Indazole derivatives, in general, are recognized for their wide range of biological activities, including anti-inflammatory, analgesic, and antitumor properties. google.com This broader context of the therapeutic potential of the indazole scaffold further emphasizes the importance of patented methods for the efficient synthesis of key intermediates like this compound.
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
